molecular formula C5H12N2O2S B119382 3-Methylthiomorpholin-4-amine 1,1-dioxide CAS No. 26494-77-9

3-Methylthiomorpholin-4-amine 1,1-dioxide

Cat. No. B119382
CAS RN: 26494-77-9
M. Wt: 164.23 g/mol
InChI Key: PKUNWUDZEDWLDY-UHFFFAOYSA-N
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Description

The compound "3-Methylthiomorpholin-4-amine 1,1-dioxide" is not directly mentioned in the provided papers. However, the papers discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of similar sulfur and nitrogen-containing heterocycles. For instance, the synthesis of fully substituted 1H-1,2,4-triazol-3-amines is achieved through a metal- and oxidant-free three-component desulfurization and deamination condensation, which could be analogous to methods used for synthesizing related compounds . Additionally, the synthesis of 1,2,4-oxadiazol-3-amines via a metallic thiophile catalyzed chemoselective one-pot reaction is another example of the type of chemistry that might be applied to the synthesis of "3-Methylthiomorpholin-4-amine 1,1-dioxide" .

Synthesis Analysis

The papers describe various synthetic routes that could inform the synthesis of "3-Methylthiomorpholin-4-amine 1,1-dioxide". The first paper details a metal- and oxidant-free approach for synthesizing triazol-amines, which involves C-N and C-S bond cleavage and formation . The second paper presents a one-pot synthesis of oxadiazol-amines facilitated by metallic thiophiles . Although these methods are not directly applied to the synthesis of "3-Methylthiomorpholin-4-amine 1,1-dioxide", they provide insight into the types of reactions and conditions that might be used for its synthesis.

Molecular Structure Analysis

The molecular structures of related compounds are characterized in the papers. For example, the crystal structure of various morpholine derivatives is elucidated in the fourth paper, which could provide a basis for understanding the structural aspects of "3-Methylthiomorpholin-4-amine 1,1-dioxide" . The structural analysis is crucial for predicting the reactivity and physical properties of the compound.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of "3-Methylthiomorpholin-4-amine 1,1-dioxide", but they do provide examples of reactions involving similar sulfur and nitrogen-containing heterocycles. For instance, the synthesis of 1-amino-4-methylthio-2-nitro-1,3-butadienes involves treatment with amines and S-methylation, followed by oxidation . These reactions could be relevant to the types of chemical transformations that "3-Methylthiomorpholin-4-amine 1,1-dioxide" might undergo.

Physical and Chemical Properties Analysis

The physical and photophysical properties of the synthesized compounds are explored in the first paper, where the fluorescence and aggregation-induced emission (AIE) properties of the triazol-amines are tested . These properties are important for potential applications in organic chemistry, medicinal chemistry, and optical materials. While the specific properties of "3-Methylthiomorpholin-4-amine 1,1-dioxide" are not discussed, the methods used to analyze these properties could be applied to this compound as well.

Scientific Research Applications

Reactivity and Applications in Chemical Synthesis

Molecular Interactions and Reactivity
The molecular complex of 3-methyl-2,4-dinitrothiophene 1,1-dioxide-pyridine, closely related to 3-Methylthiomorpholin-4-amine 1,1-dioxide, demonstrates high reactivity, capable of integrating amines into the diene system. This reactivity paves the way for the creation of aminodinitrobutadienes and leads to rearrangements forming novel compounds like 3-methylene-4-nitro-1,1-dioxo-2,3-dihydrothiophen-2-ylideneazinic acid ammonium salt (Efremova et al., 2004).

Synthesis of Derivatives
A study discusses the synthesis of various N-substituted thiomorpholine-1,1-dioxides, including 4-amino-thiomorpholine-1,1-dioxide, from 1,4-thioxane-1,1-dioxide. This process showcases the versatility of thiomorpholine derivatives in reacting with different amines and aldehydes to yield a range of compounds, highlighting the compound's potential in chemical synthesis (Asinger et al., 1981).

Interactions with Amines
The interaction of 3-methyl-4-nitro-3-thiolene-1,1-dioxide with various amines leads to deprotonation and the formation of ammonium thiolene nitronates, as evidenced by thorough spectroscopy analysis. This interaction and the resulting compounds are crucial for understanding the chemical behavior and potential applications of these molecular structures (Efremova et al., 2013).

Potential Environmental Applications

Carbon Dioxide Utilization
The efficient catalyst-free chemical fixation of carbon dioxide into 2-oxazolidinones under supercritical conditions demonstrates the potential of 3-Methylthiomorpholin-4-amine 1,1-dioxide derivatives in environmental applications, particularly in carbon capture and utilization strategies (Jing Xu et al., 2011).

Pollutant Removal
The functionalization of similar amine compounds with graphene oxide has been explored for the enhanced removal of dyes and heavy metals from wastewater, indicating the potential of 3-Methylthiomorpholin-4-amine 1,1-dioxide in environmental remediation (Dan Chen et al., 2016).

properties

IUPAC Name

3-methyl-1,1-dioxo-1,4-thiazinan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S/c1-5-4-10(8,9)3-2-7(5)6/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUNWUDZEDWLDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)CCN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60949365
Record name 4-Amino-3-methyl-1lambda~6~-thiomorpholine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylthiomorpholin-4-amine 1,1-dioxide

CAS RN

26494-77-9
Record name 4-Thiomorpholinamine, 3-methyl-, 1,1-dioxide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylthiomorpholin-4-amine 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026494779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-3-methyl-1lambda~6~-thiomorpholine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylthiomorpholin-4-amine 1,1-dioxide
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